(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one
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Overview
Description
(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[420]octan-8-one is a bicyclic compound that features a unique structure with an oxygen and nitrogen atom incorporated into its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a lactone or an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one: Lacks the (6R) configuration, which may affect its biological activity.
2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-ol: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.
Uniqueness
(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[420]octan-8-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
86541-17-5 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(6R)-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C8H13NO2/c1-8(2)9-6(3-4-11-8)5-7(9)10/h6H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
KKODTABNKDRKAY-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1(N2[C@H](CCO1)CC2=O)C |
Canonical SMILES |
CC1(N2C(CCO1)CC2=O)C |
Origin of Product |
United States |
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